molecular formula C7H9ClN4O2 B2361691 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one CAS No. 1332327-17-9

6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one

Cat. No.: B2361691
CAS No.: 1332327-17-9
M. Wt: 216.63
InChI Key: MQGUTZSEMDRWEP-UHFFFAOYSA-N
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Description

6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one is a heterocyclic compound that belongs to the class of 1,3,5-triazines. This compound is characterized by the presence of a chloro group at the 6th position, a morpholine ring at the 4th position, and a triazinone core. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one typically involves the reaction of cyanuric chloride with morpholine. The reaction is carried out in a solvent mixture of dioxane and water, with sodium carbonate as a base. The reaction is conducted at a temperature range of 70-80°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Dioxane, tetrahydrofuran.

    Bases: Sodium carbonate, triethylamine.

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one involves the formation of reactive intermediates that can undergo nucleophilic attack. The chloro group is displaced by nucleophiles, leading to the formation of various derivatives. This compound can activate carboxylic acids, facilitating their reaction with nucleophiles to form amides, esters, and other derivatives .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes.

Properties

IUPAC Name

6-chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4O2/c8-5-9-6(11-7(13)10-5)12-1-3-14-4-2-12/h1-4H2,(H,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGUTZSEMDRWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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